N-[2-(dimethylamino)ethyl]-3-methoxypropanamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)6-5-9-8(11)4-7-12-3/h4-7H2,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYQHAGEFGZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74302-23-1 | |
| Record name | N-[2-(dimethylamino)ethyl]-3-methoxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3-methoxypropanamide typically involves the reaction of 3-methoxypropanoic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling techniques are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-3-methoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines, depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-3-methoxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-3-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[2-(dimethylamino)ethyl]-3-methoxypropanamide, a systematic comparison with structurally analogous compounds is provided below.
Table 1: Structural and Functional Comparison of Selected Compounds
Structural and Functional Analysis
N-Cyclopentyl-3-methoxypropanamide Key Difference: Replacement of the dimethylaminoethyl group with a cyclopentyl ring. Impact: The cyclopentyl group increases hydrophobicity, reducing water solubility compared to the dimethylaminoethyl analog.
Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate Core Structure: The benzoate derivative contains an aromatic ring, while the methacrylate has a vinyl group. Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in free-radical polymerization due to conjugation between the aromatic ring and ester group, achieving a degree of conversion (DC) >75% in resin cements. In contrast, 2-(dimethylamino)ethyl methacrylate requires co-initiators like diphenyliodonium hexafluorophosphate (DPI) to reach comparable DC values .
2-(Dimethylamino)ethanethiol Functional Group: Thiol (-SH) vs. amide (-CONH-). Stability: Thiols are prone to oxidation, forming disulfide bonds, whereas amides are hydrolytically stable under physiological conditions. This makes the amide derivative more suitable for long-term applications in materials science .
Implications for Drug Design and Material Science
- Amide vs. Ester Linkages: Amides (e.g., this compound) exhibit greater hydrolytic stability than esters, making them preferable in prolonged-release formulations. Esters, however, are more reactive in polymerization .
- Aminoalkyl Substituents: Dimethylaminoethyl groups enhance water solubility and ionic interactions, critical for receptor binding in neurotransmitters or enzyme inhibitors. Cycloalkyl groups (e.g., cyclopentyl) prioritize lipophilicity for blood-brain barrier penetration .
Biological Activity
N-[2-(dimethylamino)ethyl]-3-methoxypropanamide is an organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a dimethylamino group attached to a propanamide backbone with a methoxy substituent. Its molecular formula is C₉H₁₃N₃O₂, and it has a molecular weight of 183.22 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at concentrations as low as 62.5 µg/mL for certain strains .
- Anticancer Properties : Research indicates that this compound possesses antiproliferative effects against cancer cell lines such as HeLa and A549, with IC50 values of approximately 226 µg/mL and 242.52 µg/mL, respectively .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential, showing promise in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions, potentially through modulation of apoptotic pathways.
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on current research:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, leading to reduced viability of these cells.
- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may interact with various signaling pathways critical for cell survival and proliferation.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 62.5 | |
| Antimicrobial | Escherichia coli | 78.12 | |
| Anticancer | HeLa | 226 | |
| Anticancer | A549 | 242.52 |
Case Studies
- Antimicrobial Efficacy : A study published in 2023 assessed the antimicrobial efficacy of various compounds, including this compound. The results demonstrated potent activity against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .
- Cancer Cell Proliferation : In vitro assays conducted on HeLa and A549 cells revealed that treatment with this compound resulted in significant inhibition of cell growth compared to untreated controls. These findings support further investigation into its use as an anticancer drug candidate .
Q & A
Q. What are the optimal synthetic routes for N-[2-(dimethylamino)ethyl]-3-methoxypropanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-methoxypropanoic acid derivatives with N,N-dimethylethylenediamine. A method analogous to similar propanamide syntheses includes activating the carboxylic acid (e.g., via acyl chloride formation using thionyl chloride) followed by nucleophilic substitution with the amine under anhydrous conditions. Triethylamine is often used as a base to neutralize HCl byproducts. Optimization may involve adjusting stoichiometry, temperature (0–25°C), and solvent polarity (e.g., dichloromethane or tetrahydrofuran) to maximize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm structural integrity, with attention to dimethylamino (-N(CH3)2) protons (~2.2–2.4 ppm) and methoxy (-OCH3) signals (~3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected [M+H]+ ~217.18 g/mol) .
- X-ray Crystallography : For definitive stereochemical assignment, though this requires high-purity crystalline samples .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?
SAR studies require systematic modifications to the dimethylaminoethyl or methoxypropanamide moieties. For example:
- Replace the methoxy group with ethoxy or hydroxyl to assess electronic effects on bioactivity.
- Modify the dimethylamino group to diethylamino or pyrrolidino to evaluate steric/charge impacts.
Biological assays (e.g., enzyme inhibition, receptor binding) should be paired with computational modeling (docking, QSAR) to correlate structural changes with activity. Dose-response curves and IC50/EC50 values provide quantitative SAR insights .
Q. What experimental strategies are recommended to study interactions between this compound and biological targets (e.g., enzymes, membranes)?
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (ka, kd) with immobilized targets.
- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS) of interactions.
- Fluorescence Quenching : To monitor conformational changes in proteins upon compound binding.
- Molecular Dynamics Simulations : To predict binding modes and stability in lipid bilayers or active sites. Validate findings with mutagenesis studies on key residues .
Q. How can the stability of this compound be evaluated under varying experimental conditions?
Design accelerated stability studies:
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
- pH Stability : Expose to buffers (pH 2–12) and analyze hydrolysis products by LC-MS.
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure.
Identify degradation pathways (e.g., oxidation of the methoxy group, hydrolysis of the amide bond) and optimize storage conditions (e.g., inert atmosphere, -20°C) .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation.
- Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct gases (e.g., HCl) before disposal.
- Emergency Measures : Immediate rinsing with water for eye/skin exposure; administer oxygen if inhaled .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Validate assays under identical conditions (pH, temperature, cell lines).
- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Orthogonal Assays : Confirm activity with unrelated methods (e.g., fluorescence-based vs. radiometric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
